2-bromo-N-(3-chloro-2-methylphenyl)butanamide
CAS No.: 195374-38-0
Cat. No.: VC4342473
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195374-38-0 |
|---|---|
| Molecular Formula | C11H13BrClNO |
| Molecular Weight | 290.59 |
| IUPAC Name | 2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | ULVZKBBHUYBRTD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 2-bromo-N-(3-chloro-2-methylphenyl)butanamide reflects its substitution pattern:
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Butanamide backbone: A four-carbon chain with an amide functional group.
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Bromine substituent: Positioned at the second carbon of the butanamide chain.
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Aromatic ring: A 3-chloro-2-methylphenyl group attached to the amide nitrogen.
Key identifiers include:
Molecular Geometry and Electronic Properties
The compound’s planar amide group and halogenated aromatic ring contribute to its polarity (PSA: 29.1 Ų) and lipophilicity (LogP: 3.5–4.14) . The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity in substitution and cross-coupling reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves:
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Acylation of 3-chloro-2-methylaniline:
Reaction conditions: Dichloromethane or THF, 0–25°C, 4–12 hours .
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Purification: Column chromatography or recrystallization yields >95% purity .
Industrial-Scale Optimization
Industrial protocols emphasize:
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Cost-effective reagents: Substituting 2-bromobutanoyl chloride with bromine gas in flow reactors .
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Green chemistry: Solvent recovery systems and catalytic methods to reduce waste .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
Conditions: DMF, 60°C, 6 hours.
Reduction and Oxidation
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Carbonyl reduction: LiAlH₄ reduces the amide to 2-bromo-N-(3-chloro-2-methylphenyl)butanol.
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Methyl oxidation: KMnO₄ oxidizes the methyl group to a carboxylic acid derivative.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102°C | |
| Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | |
| Stability | Stable at RT (decomposes at >150°C) | |
| pKa | ~10.2 (amide proton) |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
Material Science
Halogenated amides serve as precursors for liquid crystals and polymer cross-linkers .
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Environmental Toxicity | Dispose via incineration |
| Stability Concerns | Store under nitrogen atmosphere |
Comparative Analysis with Structural Analogs
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